2,5-dichloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide
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Overview
Description
2,5-dichloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with dichloro groups and a carboxamide group. The compound also contains an oxadiazole ring fused with a dimethoxyphenyl group. This unique structure makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and the oxadiazole ring separately. The thiophene ring can be synthesized through a series of halogenation reactions, while the oxadiazole ring is often prepared via cyclization reactions involving hydrazides and carboxylic acids. The final step involves coupling these two rings under specific conditions, often using catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Solvent selection, temperature control, and reaction time are critical parameters that need to be optimized for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichloro groups on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2,5-dichloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation. Detailed studies are required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
What sets 2,5-dichloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide apart from similar compounds is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, from medicinal chemistry to material science.
Properties
IUPAC Name |
2,5-dichloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O4S/c1-22-8-3-7(4-9(5-8)23-2)14-19-20-15(24-14)18-13(21)10-6-11(16)25-12(10)17/h3-6H,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYMFOMMTYHNSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=C(SC(=C3)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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